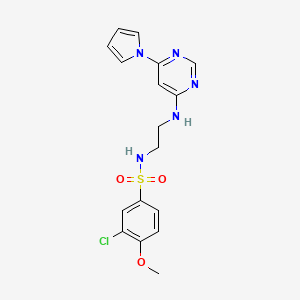
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-chloro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-chloro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H18ClN5O3S and its molecular weight is 407.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-chloro-4-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest a variety of biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on existing research findings.
Structural Characteristics
The compound consists of several key structural components:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms, which is known for its role in various biological processes.
- Pyrrole Moiety : A five-membered ring that contributes to the compound's reactivity and biological interactions.
- Sulfonamide Group : Known for its antibacterial properties and ability to interact with various enzymes.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation. For instance, it could potentially target kinases associated with tumor growth and metastasis.
- Antimicrobial Properties : The sulfonamide group is associated with antibacterial effects. Compounds in this class often demonstrate activity against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The unique structure allows for interactions with specific enzymes, potentially modulating their activity. For example, inhibition of certain kinases has been linked to therapeutic effects in cancer treatment.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidine Ring : Utilizing cyclization reactions starting from suitable precursors.
- Substitution Reactions : Functionalizing the pyrimidine with the pyrrole moiety and attaching the sulfonamide group through nucleophilic substitution.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : By binding to ATP-binding sites, it may prevent phosphorylation events essential for cancer cell survival.
- Modulation of Inflammatory Pathways : Potentially reducing cytokine production, which is critical in various inflammatory diseases.
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3S/c1-26-15-5-4-13(10-14(15)18)27(24,25)22-7-6-19-16-11-17(21-12-20-16)23-8-2-3-9-23/h2-5,8-12,22H,6-7H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBIOAIDLHUSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














